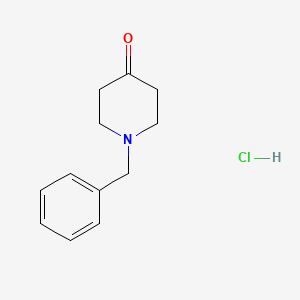

1-Benzylpiperidin-4-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFLWJCPYGCLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622901 | |

| Record name | 1-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20821-52-7 | |

| Record name | N-Benzyl-4-piperidone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020821527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-4-PIPERIDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVM47LY75M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Benzylpiperidin-4-one hydrochloride synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-Benzylpiperidin-4-one Hydrochloride

Abstract

1-Benzylpiperidin-4-one is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents, including analgesics, antipsychotics, and antiviral drugs.[1] Its strategic importance lies in the versatility of its piperidine core, which allows for extensive functionalization.[1] The benzyl group serves as a convenient and readily cleavable protecting group for the piperidine nitrogen, while the ketone functionality at the 4-position provides a reactive site for numerous chemical transformations.[1][2] This technical guide provides a comprehensive overview of the two primary synthetic pathways to this compound: the direct N-alkylation of 4-piperidone and the multi-step route involving a Dieckmann condensation. The document delves into the underlying mechanisms, provides field-proven experimental protocols, and offers insights into the causality behind procedural choices, serving as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-Benzyl-4-piperidone

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, appearing in numerous pharmaceuticals that target the central nervous system.[1][3] 1-Benzyl-4-piperidone, in particular, is a crucial precursor in the synthesis of potent analgesics, most notably fentanyl and its analogues.[4] The benzyl group provides robust protection for the secondary amine during initial synthetic steps but can be easily removed via hydrogenolysis, allowing for subsequent modifications at the nitrogen atom.[1] Furthermore, the carbonyl group is a key reactive handle, amenable to transformations such as reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.[3][5][6]

This guide will explore the two most well-established methodologies for preparing this important building block, offering a comparative overview to aid in synthetic strategy and selection.

Synthesis Pathway I: Direct N-Alkylation of 4-Piperidone

This method represents the most direct approach to 1-benzyl-4-piperidone, involving the formation of a carbon-nitrogen bond between the 4-piperidone ring and a benzyl group.

Underlying Mechanism and Scientific Rationale

The core of this pathway is a classic bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of 4-piperidone hydrochloride using a suitable base, typically a mild inorganic base like potassium carbonate. This liberates the free secondary amine, which possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophile then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide ion and forming the desired N-benzyl bond.[1]

Causality Behind Experimental Choices:

-

Base Selection: Anhydrous potassium carbonate (K₂CO₃) is frequently chosen because it is inexpensive, easy to handle, and sufficiently basic to deprotonate the piperidone hydrochloride salt without promoting significant side reactions like self-condensation of the ketone.[1][7] Stronger bases like sodium hydride could be used but pose greater safety risks, especially on a larger scale.[1]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for this SN2 reaction. It effectively solvates the potassium cations while leaving the carbonate anion relatively "bare," enhancing its basicity. Furthermore, it readily dissolves the reactants.[1][7]

-

Control of Side Reactions: The primary potential side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This can be minimized by the slow, dropwise addition of the benzyl halide to the reaction mixture, which prevents a localized high concentration of the alkylating agent.[1]

Visualizing the N-Alkylation Pathway```dot

Caption: Diagram 2: Dieckmann Condensation Pathway.

Experimental Protocol: Dieckmann Condensation

This protocol is based on a well-established multi-step synthesis. [7][8]

-

Step 1: Double Michael Addition:

-

To a solution of benzylamine (1.0 eq) in an alcohol solvent (e.g., methanol), slowly add methyl acrylate (2.6-5.0 eq) while maintaining the temperature below 30°C. [9] * After the addition is complete, stir the mixture for 1 hour at room temperature, then heat to 50-60°C and maintain for 9-24 hours. [9][10] * After the reaction, recover the excess acrylate and alcohol solvent by distillation. [10]The resulting N,N-bis(β-propionate methyl ester) benzylamine is used in the next step.

-

-

Step 2: Dieckmann Condensation:

-

To a dry three-necked flask fitted with a reflux condenser and stirrer, add anhydrous toluene and metallic sodium (~1.2 eq). [7] * Heat the mixture to reflux with vigorous stirring. Add a small amount of anhydrous methanol (~0.1 eq) to initiate the reaction. [7] * Slowly add the diester from Step 1 to the refluxing mixture. Continue to reflux for approximately 6 hours. The mixture may become thick, requiring efficient stirring and potentially the addition of more toluene. [7]

-

-

Step 3: Hydrolysis, Decarboxylation, and Isolation:

-

Cool the reaction mixture to room temperature. Carefully extract the mixture with 25% (w/w) hydrochloric acid solution. [7] * Separate the acidic aqueous layer and reflux it for 5 hours, or until a test with FeCl₃ solution shows the absence of the β-keto ester. [7] * Cool the acidic solution and neutralize to a pH of ~8.5 by adding 35-50% NaOH solution with stirring. [7][9] * Extract the neutralized mixture with ethyl acetate (3x volumes). [7] * Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Recover the ethyl acetate by distillation. The remaining crude oil can be purified by vacuum distillation to yield 1-benzyl-4-piperidone. [7] * The final hydrochloride salt is prepared as described in section 2.3, step 8.

-

Comparative Summary of Synthesis Pathways

The choice of synthetic route depends heavily on factors such as the scale of the reaction, cost and availability of starting materials, and the desired purity of the final product.

| Parameter | Pathway I: Direct N-Alkylation | Pathway II: Dieckmann Condensation |

| Starting Materials | 4-Piperidone Hydrochloride, Benzyl Halide | Benzylamine, Acrylate Ester |

| Key Reagents | K₂CO₃, DMF | Sodium metal (or NaOMe), Toluene, HCl |

| Number of Steps | 1 (plus salt formation) | 3 (plus salt formation) |

| Typical Overall Yield | ~89% [7] | ~75-78% [7][8] |

| Key Advantages | High yield, simple procedure, fewer steps. | Uses inexpensive, simple starting materials; suitable for large-scale industrial production. [9] |

| Key Disadvantages | Relies on the availability and cost of 4-piperidone; risk of over-alkylation. [9] | Multi-step process, lower overall yield, uses hazardous reagents (sodium metal), requires careful workup. [11] |

Conclusion

Both the direct N-alkylation of 4-piperidone and the multi-step Dieckmann condensation route are robust and well-documented methods for the synthesis of 1-benzyl-4-piperidone hydrochloride. The direct alkylation method offers simplicity and high yields, making it ideal for laboratory-scale synthesis where 4-piperidone is readily available. Conversely, the Dieckmann condensation pathway provides an economical alternative for industrial-scale production by constructing the piperidone core from basic, low-cost starting materials. A thorough understanding of the mechanisms, reaction conditions, and potential pitfalls of each route, as detailed in this guide, is essential for researchers and professionals to make informed decisions in their synthetic endeavors.

References

- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. benchchem.com [benchchem.com]

- 4. dea.gov [dea.gov]

- 5. Page loading... [guidechem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]

- 9. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 10. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 1-Benzylpiperidin-4-one Hydrochloride: A Pivotal Scaffold in Modern Drug Development

Abstract

1-Benzylpiperidin-4-one hydrochloride is a cornerstone synthetic intermediate, rarely exhibiting intrinsic pharmacological activity but holding immense value as a versatile molecular scaffold. Its piperidine core is a privileged structure in medicinal chemistry, enabling the synthesis of a diverse array of potent therapeutic agents. This technical guide provides an in-depth analysis of 1-benzylpiperidin-4-one, moving beyond a simple characterization to explore its strategic importance in the development of drugs targeting a range of conditions, from neurodegenerative diseases to cancer and pain management. We will dissect the mechanistic principles of the final active pharmaceutical ingredients derived from this precursor, offering field-proven insights into its application, supported by detailed experimental protocols and pathway visualizations.

Physicochemical Characteristics and Handling

This compound is the salt form of the parent compound, 1-benzyl-4-piperidone. The hydrochloride form often provides enhanced stability and solubility in certain solvents compared to the free base, which is an oily liquid.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 3612-20-2 (free base) | [2] |

| Molecular Formula | C₁₂H₁₅NO · HCl | [1] |

| Molecular Weight | 225.71 g/mol (hydrochloride salt) | [1] |

| Appearance | White to slightly off-white crystalline solid | [3] |

| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO. Insoluble in water. | [3] |

| Storage | Store at 2-8°C under an inert atmosphere. Air and heat sensitive. | [2][4] |

Safety & Handling: 1-Benzylpiperidin-4-one is classified as a combustible liquid and is harmful if swallowed. It can cause skin, eye, and respiratory irritation, and may cause an allergic skin reaction.[5][6][7] Standard personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this compound.[5][8]

The Core Utility: A Scaffold for High-Impact Therapeutics

The true significance of 1-benzylpiperidin-4-one lies not in its own biological effects, but in the mechanisms of the potent molecules built upon its framework. The ketone at the 4-position and the benzyl-protected nitrogen are key functional handles that allow for extensive and diverse chemical modifications. A primary reaction is reductive amination, which converts the ketone into a wide range of 4-amino-piperidine derivatives, a crucial step in many synthetic pathways.[9]

Caption: Synthetic utility of 1-Benzylpiperidin-4-one.

Mechanism of Action: Opioid Receptor Modulation

1-Benzylpiperidin-4-one is a well-documented precursor in the synthesis of potent analgesics, including fentanyl and its analogues.[10][11] The synthesis typically involves a reductive amination step to introduce the N-phenyl group at the 4-position, followed by acylation.[12]

Core Mechanism: Fentanyl and its derivatives are potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][13]

-

Binding and Activation: Fentanyl binds to the MOR on neuronal cell membranes in the central nervous system.

-

G-Protein Coupling: This binding event stabilizes the receptor in an active conformation, promoting the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o).

-

Downstream Signaling: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly inhibits voltage-gated calcium channels (preventing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium channels (hyperpolarizing the neuron).

-

Analgesic Effect: The collective result is a reduction in neuronal excitability and the inhibition of ascending pain signal transmission.[13]

Caption: Mechanism of μ-Opioid Receptor Agonism.

Mechanism of Action: Disruption of Menin-MLL Protein-Protein Interaction

In certain types of acute leukemia, chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene produce oncogenic fusion proteins.[14] The leukemogenic activity of these MLL fusion proteins is critically dependent on their interaction with the protein menin.[15] 1-Benzyl-4-piperidone is a key intermediate in the synthesis of potent small-molecule inhibitors that disrupt this interaction.[16]

Core Mechanism: Menin acts as a scaffold, tethering the MLL fusion protein to chromatin, which leads to the aberrant expression of target genes like HOXA9 and MEIS1, driving uncontrolled cell proliferation and blocking differentiation.[15][17]

-

Oncogenic Complex: The N-terminus of the MLL fusion protein binds to a specific pocket on menin.

-

Inhibitor Binding: Menin-MLL inhibitors derived from the 1-benzyl-4-piperidone scaffold are designed to bind directly into this MLL-binding pocket on menin.[2]

-

Competitive Disruption: By occupying the binding site, the small molecule competitively prevents the MLL fusion protein from associating with menin.

-

Therapeutic Effect: The disruption of the menin-MLL interaction displaces the oncogenic complex from chromatin, leading to the downregulation of target gene expression, induction of cell differentiation, and ultimately, a halt in leukemic progression.[14][17]

Caption: Disruption of the Menin-MLL Interaction.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The piperidine structure is central to many drugs targeting the central nervous system. 1-Benzyl-4-piperidone serves as a precursor for potent acetylcholinesterase (AChE) inhibitors, most notably Donepezil, which is used to treat the symptoms of Alzheimer's disease.[4][10]

Core Mechanism: A key pathological feature of Alzheimer's disease is a deficit in cholinergic neurotransmission due to the degeneration of acetylcholine-producing neurons.[18] AChE inhibitors work to counteract this deficit.

-

Acetylcholine Breakdown: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released, binds to its receptors, and is then rapidly broken down by the enzyme AChE to terminate the signal.

-

Enzyme Inhibition: Donepezil acts as a reversible, non-competitive inhibitor of AChE.[19] It binds to a site on the enzyme distinct from the active site where ACh binds, but this binding alters the enzyme's conformation, reducing its efficiency in hydrolyzing ACh.

-

Increased ACh Levels: By slowing the breakdown of ACh, the inhibitor increases the concentration and residence time of the neurotransmitter in the synaptic cleft.[20]

-

Symptomatic Improvement: This enhancement of cholinergic signaling can lead to modest improvements in cognitive function and memory in patients with Alzheimer's disease.[19][21]

Caption: Mechanism of Acetylcholinesterase Inhibition.

Mechanism of Action: Sigma-1 (σ₁) Receptor Modulation

The 1-benzyl-4-piperidone scaffold is also used to create ligands for the Sigma-1 (σ₁) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER).[2] These ligands have potential applications in treating neurodegenerative diseases, pain, and psychiatric disorders.

Core Mechanism: The σ₁ receptor is not a classical receptor but a ligand-operated chaperone that modulates the function of other proteins, particularly under conditions of cellular stress.[1][22]

-

Cellular Stress: Under stress (e.g., ER stress, oxidative stress), the σ₁ receptor dissociates from its binding partner BiP (Binding immunoglobulin Protein).

-

Ligand Binding & Translocation: Agonist ligands bind to the dissociated σ₁ receptor, promoting its translocation to other parts of the cell where it interacts with and modulates "client" proteins.

-

Modulation of Client Proteins: These client proteins include ion channels (e.g., voltage-gated K⁺ channels), other receptors (e.g., NMDA receptors), and signaling molecules.[23][24] By interacting with these targets, σ₁ receptor activation can regulate calcium homeostasis, reduce excitotoxicity, and promote cell survival pathways.[24]

Caption: Sigma-1 Receptor Chaperone Activity.

Experimental Protocol: Reductive Amination

The following is a representative protocol for the reductive amination of 1-benzyl-4-piperidone, a foundational step for creating many of the derivatives discussed. This procedure utilizes sodium triacetoxyborohydride, a mild and selective reducing agent suitable for a wide range of substrates.[9]

Objective: To synthesize N-benzyl-N-phenyl-1-benzylpiperidin-4-amine.

Materials:

-

1-Benzyl-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexane for chromatography

Procedure:

-

Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloroethane (DCE), add aniline (1.0–1.1 eq) followed by acetic acid (1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Continue stirring at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate/hexane).

-

Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM).

-

Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure N-benzyl-N-phenyl-1-benzylpiperidin-4-amine.

Conclusion

This compound is a quintessential example of a "drug-enabling" molecule. While devoid of a significant mechanism of action on its own, its structural features provide a robust and versatile platform for synthetic chemists. Its strategic application has directly led to the development of powerful therapeutics across multiple domains, including opioid analgesics, targeted cancer therapies, and treatments for neurodegenerative disorders. Understanding the synthetic versatility of this scaffold and the intricate mechanisms of its derivatives is crucial for researchers, scientists, and drug development professionals seeking to design the next generation of high-impact medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Donepezil - Wikipedia [en.wikipedia.org]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fentanyl - Wikipedia [en.wikipedia.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. ajrconline.org [ajrconline.org]

- 13. med.virginia.edu [med.virginia.edu]

- 14. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 19. goodrx.com [goodrx.com]

- 20. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 21. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 23. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

1-Benzylpiperidin-4-one hydrochloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzylpiperidin-4-one Hydrochloride

Abstract

This compound (CAS: 20821-52-7) is a pivotal chemical intermediate in the synthesis of numerous pharmaceutical agents, including potent analgesics and antipsychotic drugs.[1][2] Its structural integrity and purity are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We delve into the causality behind experimental choices, present validated protocols, and offer detailed interpretations of the spectral data, establishing a self-validating framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For a hydrochloride salt like 1-benzylpiperidin-4-one, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are preferred solvents due to their ability to dissolve the salt and the presence of an exchangeable proton (N-H⁺). The data presented here is referenced from the free base, 1-benzyl-4-piperidone, with expert interpretation on the expected spectral changes for the hydrochloride salt.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom, its neighboring protons, and their relative numbers. In the hydrochloride salt, the protonation of the piperidine nitrogen atom induces a significant downfield shift (deshielding) of the adjacent protons (α-protons) compared to the free base, a direct consequence of the positive charge.

Table 1: ¹H NMR Data for 1-Benzyl-4-piperidone (Free Base Reference) Data interpreted from reference spectra.[3][4] The hydrochloride salt will exhibit downfield shifts for protons on carbons C2, C6, and the benzylic CH₂.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Hydrochloride Salt |

| ~7.3 | Multiplet | 5H | C₆H₅- (Aromatic) | Minimal change expected. |

| ~3.6 | Singlet | 2H | -CH₂-Ph (Benzylic) | Significant downfield shift due to proximity to N⁺. |

| ~2.8 | Triplet | 4H | -CH₂-N-CH₂- (Piperidine C2, C6) | Significant downfield shift due to proximity to N⁺. |

| ~2.4 | Triplet | 4H | -CH₂-C(O)-CH₂- (Piperidine C3, C5) | Moderate downfield shift. |

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) provides a count of unique carbon environments. The most notable signal is the carbonyl carbon, which appears far downfield. Similar to ¹H NMR, carbons adjacent to the protonated nitrogen (C2, C6) in the hydrochloride salt will be deshielded.

Table 2: ¹³C NMR Data for 1-Benzyl-4-piperidone (Free Base Reference) Data interpreted from reference spectra.[3][5]

| Chemical Shift (δ) ppm | Assignment | Rationale for Hydrochloride Salt |

| ~208 | C=O (Ketone, C4) | Minimal change expected. |

| ~138 | C (Aromatic, Quaternary) | Minimal change expected. |

| ~129 | CH (Aromatic) | Minimal change expected. |

| ~128 | CH (Aromatic) | Minimal change expected. |

| ~127 | CH (Aromatic) | Minimal change expected. |

| ~63 | -CH₂-Ph (Benzylic) | Downfield shift due to proximity to N⁺. |

| ~53 | -CH₂-N-CH₂- (Piperidine C2, C6) | Downfield shift due to proximity to N⁺. |

| ~41 | -CH₂-C(O)-CH₂- (Piperidine C3, C5) | Minor downfield shift. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a sufficient number of scans (e.g., 16 or 32) are typically adequate.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. This requires a larger number of scans due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Visualization: NMR Analysis Workflow

References

- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]

- 2. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Benzyl-4-piperidone(3612-20-2) 13C NMR spectrum [chemicalbook.com]

The 1-Benzylpiperidin-4-one Scaffold: A Technical Guide to Synthesis, Derivatization, and Therapeutic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzylpiperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile and foundational building block for a vast array of pharmacologically active compounds.[1] Its structural rigidity, combined with multiple points for chemical modification, makes it an ideal starting point for developing ligands targeting a diverse range of biological systems. This technical guide provides an in-depth exploration of 1-benzylpiperidin-4-one hydrochloride, its derivatives, and analogs. We will dissect core synthetic methodologies, explore strategic derivatization pathways, and synthesize the extensive biological activities reported for this class of compounds, from anticancer and antimicrobial agents to modulators of the central nervous system. This document serves as a comprehensive resource, integrating established protocols with mechanistic insights to empower researchers in the field of drug discovery.

The Core Moiety: Physicochemical Profile

1-Benzylpiperidin-4-one, often utilized as its hydrochloride salt to improve aqueous solubility and handling, is a stable, crystalline solid at room temperature.[2][3] A thorough understanding of its fundamental properties is critical for its effective use in synthetic chemistry and formulation development.

Table 1: Physicochemical Properties of 1-Benzylpiperidin-4-one and its Hydrochloride Salt

| Property | 1-Benzylpiperidin-4-one | 1-Benzylpiperidin-4-one HCl | Reference(s) |

| CAS Number | 3612-20-2 | 20821-52-7 | [1][4] |

| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₆ClNO | [5][6] |

| Molecular Weight | 189.25 g/mol | 225.71 g/mol | [2][5][6] |

| Appearance | White to off-white crystalline solid or yellow liquid | White solid | [2][5] |

| Melting Point | ~35 °C (base) | 159-161 °C (HCl salt) | [2][6] |

| Boiling Point | 134 °C at 7 mmHg | Not Applicable | [7] |

| Solubility | Soluble in organic solvents (ethanol, DMSO, toluene); insoluble in water | Improved water solubility | [2][3] |

| IUPAC Name | 1-benzylpiperidin-4-one | This compound | [1][5] |

Strategic Synthetic Pathways to the Core Scaffold

The synthesis of the 1-benzylpiperidin-4-one backbone is a well-established process, yet the choice of method is dictated by factors such as scale, cost, and available starting materials. Below, we detail the most common and effective routes, explaining the rationale behind each.

Method A: Direct N-Alkylation of 4-Piperidone

This is a classical and straightforward approach involving the nucleophilic substitution of a benzyl halide with 4-piperidone. The use of 4-piperidone monohydrate hydrochloride is common, necessitating a base like potassium carbonate to neutralize the salt and deprotonate the secondary amine for the reaction to proceed.

-

Causality: This method is chosen for its simplicity and directness. DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium carbonate and facilitating the nucleophilic attack. Heating is required to overcome the activation energy of the reaction. While effective for lab-scale synthesis, the cost and stability of reactants can be a drawback for industrial applications.[8]

-

Combine 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry N,N-dimethylformamide (DMF).

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete neutralization.

-

Add benzyl bromide (1.15 eq) dropwise to the mixture. Note: This addition should be controlled to manage any potential exotherm.

-

Heat the reaction mixture to 65 °C and maintain for 14 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Quench the filtrate with ice water and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

-

Purify via crystallization or column chromatography as needed.

Method B: One-Pot Synthesis from Benzylamine and Acrylate

For larger-scale production, a more efficient one-pot method has been developed. This approach builds the piperidone ring system directly, offering advantages in yield and purity by minimizing the formation of byproducts.[8]

-

Causality: This pathway leverages a sequence of Michael addition and Dieckmann condensation. Using an excess of acrylate is a key strategic choice, as it drives the reaction towards the desired diester intermediate and significantly reduces the formation of mono-ester byproducts, which simplifies purification.[8] This method avoids the more expensive 4-piperidone starting material, making it economically favorable for industrial-scale synthesis.[7][8]

-

In a reactor, mix benzylamine (1.0 eq) with an appropriate organic solvent (e.g., toluene).

-

Add an excess of methyl acrylate (2.6-5.0 eq) and stir for 1 hour at room temperature.

-

Heat the mixture to 50-60 °C and maintain for 9-24 hours to form the diester intermediate (N,N-bis(β-propionate methyl ester) benzylamine).

-

For the Dieckmann condensation, add a strong base such as sodium methoxide in methanol to the refluxing mixture.

-

Continue reflux for several hours until the cyclization is complete.

-

Follow with an acidic workup (hydrolysis and decarboxylation) to yield 1-benzyl-4-piperidone.[7][8]

Derivatization Strategies and Analogs

The true power of the 1-benzylpiperidin-4-one scaffold lies in its amenability to chemical modification at several key positions. These modifications are instrumental in tuning the molecule's steric, electronic, and lipophilic properties to achieve desired biological activity and selectivity.

Modification at the C4-Carbonyl Group (Site B)

The ketone at the 4-position is a highly reactive functional group and the most common site for initial derivatization.

-

Condensation Reactions: The carbonyl group readily undergoes condensation with various reagents like hydroxylamine, semicarbazide, and thiosemicarbazide to form oximes and carbazones.[9] These derivatives have shown significant antimicrobial activity against fungi like Aspergillus niger and bacteria such as Escherichia coli.[1][9]

-

Claisen-Schmidt Condensation: Reaction with aromatic aldehydes in the presence of a base yields α,β-unsaturated ketone derivatives (benzylidenes).[10] This reaction extends conjugation and introduces new aryl moieties, a strategy successfully employed in the development of potent anticancer agents.[10][11]

Modification of the N-Benzyl Group (Site A)

The N-benzyl group is crucial for interacting with many biological targets, and its modification can profoundly impact receptor affinity and selectivity.

-

Aromatic Substitution: Introducing substituents (e.g., halogens, methyl groups) onto the phenyl ring alters the electronic properties and steric profile of the molecule. Structure-activity relationship (SAR) studies on sigma (σ) receptor ligands have shown that these substitutions can fine-tune the affinity for σ₁ versus σ₂ receptors.[12] For example, halogen substitution on both the N-benzyl ring and an acetamide moiety can increase affinity for σ₂ receptors.[12]

-

Benzyl Group Replacement: The entire benzyl group can be replaced with other aryl or alkyl groups to explore different binding pockets. However, SAR studies for M1 allosteric agonists revealed this to be a sensitive area, where even minor changes could lead to a complete loss of agonism.[13][14]

Biological Activities and Therapeutic Landscape

Derivatives of 1-benzylpiperidin-4-one have demonstrated a remarkable breadth of biological activities, establishing this scaffold as a cornerstone in the development of therapeutics for a wide range of diseases.

Table 2: Summary of Key Biological Activities and Therapeutic Targets

| Therapeutic Area | Target(s) / Mechanism | Example Derivatives / Analogs | Key Findings | Reference(s) |

| Oncology | Menin-MLL Interaction Inhibition, Apoptosis Induction, JAK/STAT Pathway Inhibition | Menin inhibitors (e.g., M-89), 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, Furfurylidene analogs | Potent and selective activity against leukemia cell lines; induction of p53 and Bax genes; cytotoxicity against colon and leukemia cell lines. | [8][10][15] |

| CNS Disorders | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) Inhibition, Sigma (σ) Receptor Modulation, Serotonin Transporter (SERT) Inhibition | Donepezil, Spirocyclic furopyridines, N-(1-benzylpiperidin-4-yl)arylacetamides | Used in Alzheimer's treatment (Donepezil); high affinity and selectivity for σ₁/σ₂ receptors; potential dual-target inhibitors for AD. | [12][16][17][18] |

| Pain & Neuroprotection | Sigma-1 (σ₁) Receptor Antagonism | N-(benzylpiperidinyl)-4-fluorobenzamide, PPBP | Reduces neuropathic pain (anti-allodynic effects); neuroprotection in stroke models linked to reduced nitric oxide production. | [19][20] |

| Antimicrobial | Not fully elucidated | Oxime, Semicarbazone, and Thiosemicarbazone condensation products | Potent activity against Aspergillus niger (fungal) and Escherichia coli (bacterial) strains. | [9][21] |

| Antioxidant | Free Radical Scavenging | 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives | Potent antioxidant properties in ORAC assays, comparable to ascorbic acid and resveratrol. | [22][23] |

Mechanism Spotlight: Alzheimer's Disease

In the context of Alzheimer's Disease (AD), the 1-benzylpiperidine scaffold is famously represented by Donepezil.[18] Derivatives are often designed as multi-target-directed ligands (MTDLs) aiming to address the complex pathology of AD. One common strategy is to develop dual inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), as depression is a common comorbidity in AD patients.[17]

Analytical Characterization

The structural elucidation and purity assessment of novel 1-benzylpiperidin-4-one derivatives are paramount. A standard suite of analytical techniques is employed for robust characterization.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for confirming the core structure and the successful addition of new functional groups.[9][24] Specific chemical shifts, such as those for the N-H protons in thiourea derivatives or the carbonyl carbon, are diagnostic.[24]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic stretching bands for C=O, N-H, and C=S are routinely monitored to confirm transformations of the carbonyl group.[24]

-

Mass Spectrometry (MS): MS provides the molecular weight of the synthesized compound, confirming its elemental composition.

-

X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the molecule, confirming stereochemistry and conformation.[24][25]

Conclusion and Future Outlook

The 1-benzylpiperidin-4-one scaffold continues to be a highly valuable and versatile platform in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven success in approved drugs like Donepezil validates its status as a "privileged" structure.[1][18] Future research will likely focus on developing multi-target ligands with tailored polypharmacology for complex diseases like cancer and neurodegenerative disorders. The exploration of novel bioisosteric replacements for the benzyl and piperidone moieties, guided by computational modeling and SAR studies, will undoubtedly uncover next-generation therapeutics built upon this remarkable chemical foundation.

References

- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 20821-52-7 [chemicalbook.com]

- 5. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 20821-52-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 8. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-ベンジル-4-ピペリドン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 21. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

1-Benzylpiperidin-4-one hydrochloride literature review

An In-Depth Technical Guide to 1-Benzylpiperidin-4-one Hydrochloride: Synthesis, Characterization, and Applications

Introduction

1-Benzylpiperidin-4-one, often utilized as its more water-soluble hydrochloride salt, is a cornerstone synthetic intermediate in modern medicinal chemistry.[1][2] As a derivative of 4-piperidone, its scaffold is a "privileged structure" found in a multitude of pharmacologically active compounds and natural alkaloids.[3][4] The presence of the N-benzyl group serves a dual purpose: it acts as a convenient protecting group for the secondary amine and provides a lipophilic handle that can be crucial for modulating biological activity or can be easily removed during synthetic campaigns.[5] This compound's true value lies in its versatility, serving as a precursor for a wide range of complex molecules, from potent analgesics like fentanyl analogues to targeted anticancer agents such as menin inhibitors.[6][7][8]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound. It delves into the causality behind its primary synthetic routes, details its chemical reactivity and diverse applications, presents robust protocols for its analytical characterization, and summarizes critical safety information.

Physicochemical and Spectroscopic Properties

1-Benzyl-4-piperidone is typically a colorless to light yellow oily liquid in its free base form.[9][10] The hydrochloride salt enhances its stability and solubility in aqueous media.[1] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 1-Benzyl-4-piperidone

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO | [11][12] |

| Molecular Weight | 189.25 g/mol | [11][12] |

| Appearance | Colorless to yellow clear liquid | [10] |

| Boiling Point | 134 °C at 7 mmHg | [11] |

| Density | 1.021 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | 1.541 | [11] |

| Solubility | Soluble in organic solvents like DMF, DMSO, Ethanol.[8] Insoluble in water.[13] | [8][13] |

| CAS Number | 3612-20-2 (Free Base), 20821-52-7 (HCl Salt) | [11][14] |

Table 2: Representative Spectroscopic Data for 1-Benzyl-4-piperidone

| Technique | Data | Source(s) |

| ¹H NMR (CDCl₃, 300-500 MHz) | δ 7.27-7.34 (m, 5H, Ar-H), δ 3.62 (s, 2H, -CH₂-Ph), δ 2.75 (t, 4H), δ 2.46 (t, 4H) | [9][15] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 159.6, 143.9, 138.0, 135.4, 129.5, 128.9, 128.3, 128.1 | [15] |

| Mass Spectrometry (GC-MS) | Base peak at m/z 91; other major ions at m/z 77, 172, 265, 370 (M+) | [16] |

Synthesis Strategies: From Precursors to Product

The synthesis of 1-benzyl-4-piperidone can be approached through several reliable routes. The choice of method often depends on the scale of the reaction, availability of starting materials, and desired purity. The most prominent and industrially relevant method is the Dieckmann condensation.

Primary Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated.[17][18] This multi-step process is highly effective for creating 5- and 6-membered rings.[17] For 1-benzyl-4-piperidone, the synthesis begins with the 1,4-addition of benzylamine to two equivalents of methyl acrylate, forming a diester intermediate.[9]

This protocol is adapted from established literature procedures.[9][19]

-

Reaction Setup : To a dry 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

-

Scientist's Note: Anhydrous conditions are critical. Water will react with the sodium metal, quenching the base required for the initial deprotonation and halting the reaction.[19]

-

-

Initiation : Heat the mixture to reflux with stirring. Add approximately 1 mL of anhydrous methanol to activate the surface of the sodium.

-

Diester Addition : Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise to the refluxing mixture.

-

Scientist's Note: The slow addition rate is crucial to control the exothermic reaction and prevent side reactions. As the reaction proceeds, the mixture may thicken, requiring an increase in stirring speed and the addition of more anhydrous toluene (up to 100 mL) to maintain effective mixing.[9]

-

-

Cyclization : Maintain the mixture at reflux for 6 hours after the addition is complete.

-

Hydrolysis and Decarboxylation : Cool the reaction to room temperature. Carefully extract the mixture with 150 mL of 25% aqueous hydrochloric acid. Transfer the acidic aqueous layer to a separate flask and reflux in an oil bath for 5 hours.

-

Scientist's Note: The strong acid and heat facilitate both the hydrolysis of the ester and the subsequent decarboxylation to yield the target ketone. The reaction is complete when a sample tested with a ferric chloride solution shows no color change, indicating the absence of the β-keto ester intermediate.[9]

-

-

Workup and Purification : Cool the reaction mixture. While stirring, carefully neutralize to a pH of approximately 8.5 by adding a 35% NaOH solution.

-

Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

-

Combine the organic layers, wash with a saturated NaCl solution (brine), and dry over anhydrous magnesium sulfate.

-

Remove the ethyl acetate via rotary evaporation. The remaining crude product is then purified by vacuum distillation to yield 1-benzyl-4-piperidone as a light-yellow oily liquid. A typical yield is around 78%.[9][10]

Alternative Synthesis: Direct N-Benzylation

A more direct, albeit potentially lower-yielding for large scale, method involves the direct benzylation of a pre-existing 4-piperidone salt.[9]

This protocol is based on a reported procedure with high yield.[9]

-

Base Treatment : In a suitable flask, stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g) and anhydrous potassium carbonate (7 g) in 25 mL of dry N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

-

Scientist's Note: The potassium carbonate is a base used to deprotonate the piperidone hydrochloride, generating the free secondary amine in situ, which is the active nucleophile for the subsequent reaction.

-

-

Alkylation : Add benzyl bromide (2 mL) dropwise to the mixture.

-

Reaction : Heat the reaction mixture to 65 °C and maintain for 14 hours.

-

Workup : Cool the mixture to room temperature, filter to remove inorganic salts, and quench the filtrate with 25 mL of ice water.

-

Extraction : Extract the aqueous mixture twice with 20 mL portions of ethyl acetate. Combine the organic layers.

-

Washing : Wash the combined organic phase sequentially with two 15 mL portions of water and one 20 mL portion of brine.

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification : The crude product can be purified by crystallization using 2% methanol in chloroform to yield the final product. This method has reported yields of up to 89%.[9]

Chemical Reactivity and Synthetic Applications

The reactivity of 1-benzyl-4-piperidone is dominated by the ketone functional group, making it an excellent electrophile for a variety of nucleophilic addition and condensation reactions. It serves as a key building block for synthesizing complex piperidine-containing molecules.[2][4]

Key Applications in Drug Discovery:

-

Fentanyl Analogues : The compound is a well-known precursor in the synthesis of fentanyl and its analogues. A common route involves the reductive amination of the ketone with aniline, followed by acylation.[8][16][20]

-

Menin Inhibitors : It is a crucial intermediate in the synthesis of potent menin inhibitors, which are being investigated as treatments for acute leukemia. These inhibitors disrupt the menin-MLL protein-protein interaction, which is critical for the progression of certain types of leukemia.[6]

-

Alzheimer's Disease Therapeutics : The piperidone core is used to build multi-target-directed ligands, such as hybrids of donepezil, for potential use in treating Alzheimer's disease.[11][21]

-

General Scaffolding : It is used in the synthesis of spirocyclic compounds, 4-arylpiperidines via cross-coupling reactions, and various other pharmacologically active agents.[2][11][22]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of 1-benzylpiperidin-4-one and its reaction products. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for this purpose due to its high sensitivity and ability to separate and identify components in a complex mixture.[20]

Experimental Protocol: GC-MS Analysis

This protocol provides a standard method for analyzing a reaction mixture where 1-benzyl-4-piperidone is a starting material.[20]

-

Sample Preparation : Accurately weigh approximately 10 mg of the crude reaction mixture into a vial. Dissolve the sample in 10 mL of methanol and vortex to ensure complete dissolution.

-

Filtration : Filter the sample solution through a 0.45 µm syringe filter directly into a 2 mL GC autosampler vial.

-

Scientist's Note: Filtration is a critical step to remove any particulate matter that could otherwise block the GC injector or column, ensuring the longevity of the instrument and the quality of the data.

-

-

Instrumentation and Conditions :

-

Gas Chromatograph : Agilent 7890A GC system or equivalent.

-

Mass Spectrometer : Agilent 5975C Mass Selective Detector or equivalent.

-

Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

-

Inlet Temperature : 250 °C.

-

Injection Volume : 1 µL, splitless mode.

-

Oven Temperature Program :

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 10 minutes.

-

-

MS Source Temperature : 230 °C.

-

MS Quad Temperature : 150 °C.

-

Scan Range : 40-550 amu.

-

-

Data Analysis : Identify the peaks in the resulting chromatogram by comparing their mass spectra with a known reference library (e.g., NIST) and their retention times with those of an injected analytical reference standard of 1-benzyl-4-piperidone.[8]

Safety and Handling

1-Benzyl-4-piperidone and its hydrochloride salt must be handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation.[23][24]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[24]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[23]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[23][25]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[11][23] Keep away from strong oxidizing agents, strong acids, and bases.[23]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and enabling tool for the modern medicinal chemist. Its robust and scalable synthesis, particularly via the Dieckmann condensation, provides a reliable supply for research and development. The compound's predictable reactivity at the ketone position allows for the construction of a vast array of complex molecular architectures, leading to the discovery of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any scientist working in the field of drug discovery and development.

References

- 1. Cas 20821-52-7,this compound | lookchem [lookchem.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 7. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 10. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 11. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. This compound | 20821-52-7 [chemicalbook.com]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. dea.gov [dea.gov]

- 17. organicreactions.org [organicreactions.org]

- 18. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. tandfonline.com [tandfonline.com]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. fishersci.com [fishersci.com]

- 24. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-Benzylpiperidin-4-one Hydrochloride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidin-4-one hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance is underscored by its role as a key intermediate in the synthesis of a wide array of pharmaceutical agents, from potent analgesics to novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, tracing its historical origins, detailing its principal synthetic routes with mechanistic insights, and exploring its diverse applications in drug discovery and development. The discussion encompasses detailed experimental protocols, physicochemical properties, and the causality behind synthetic choices, offering a self-validating system of knowledge for researchers in the field.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Among the vast family of piperidine derivatives, this compound holds a position of particular significance. The benzyl group serves as a versatile and readily cleavable protecting group for the piperidine nitrogen, while the carbonyl group at the 4-position provides a reactive handle for a multitude of chemical transformations.[2] This unique combination of features makes it an exceptionally valuable precursor for constructing complex molecular architectures with diverse pharmacological activities. This guide aims to provide an in-depth understanding of this crucial molecule, from its historical roots to its contemporary applications.

Discovery and History

The synthesis of 4-piperidone derivatives has a rich history intertwined with the development of synthetic organic chemistry. Early methods for constructing the piperidone ring, such as the Petrenko-Kritschenko piperidone synthesis, laid the groundwork for accessing this important class of heterocycles.[3] The Dieckmann condensation, first reported by the German chemist Walter Dieckmann in 1894, provided a powerful tool for the intramolecular cyclization of diesters to form cyclic β-keto esters, which are direct precursors to cyclic ketones like 4-piperidones.[4][5]

While pinpointing the exact first synthesis of 1-benzylpiperidin-4-one is challenging, its preparation is a logical extension of these classical methods. The use of a benzyl group as a protecting group for amines became more common in the mid-20th century, valued for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[6][7] The convergence of established piperidone synthesis methodologies and the advent of benzyl group protection likely led to the initial preparation of 1-benzylpiperidin-4-one to explore its potential as a synthetic intermediate. Its subsequent rise to prominence is directly linked to the discovery of potent analgesics and other bioactive molecules derived from its core structure.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. The hydrochloride salt form enhances its water solubility and stability, making it convenient for storage and use in various reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆ClNO | [7] |

| Molecular Weight | 225.71 g/mol | [7] |

| Melting Point | 159-161 °C | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Soluble in water and organic solvents | [7] |

Synthesis of this compound

There are two primary and well-established methods for the synthesis of 1-benzylpiperidin-4-one: the Dieckmann condensation route and the direct N-alkylation of 4-piperidone. The choice between these routes often depends on the availability and cost of starting materials, desired scale, and laboratory capabilities.

Dieckmann Condensation Route

This classical approach builds the piperidone ring from acyclic precursors. It involves a Michael addition of benzylamine to two equivalents of an acrylate ester, followed by an intramolecular Dieckmann condensation of the resulting diester, and subsequent hydrolysis and decarboxylation.[8]

Mechanism:

-

Michael Addition: Benzylamine undergoes a double Michael addition with two molecules of methyl acrylate to form the diester, N,N-bis(2-methoxycarbonylethyl)benzylamine.

-

Dieckmann Condensation: In the presence of a strong base, such as sodium methoxide, the diester undergoes an intramolecular cyclization to form a β-keto ester.[5][9] This is the key ring-forming step.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield 1-benzyl-4-piperidone.

Experimental Protocol:

-

Step 1: Synthesis of N,N-bis(2-methoxycarbonylethyl)benzylamine:

-

To a solution of benzylamine in methanol, slowly add two equivalents of methyl acrylate at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Remove the methanol under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.

-

-

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation:

-

To a suspension of sodium methoxide in an inert solvent like toluene, add the crude diester from Step 1.

-

Heat the mixture to reflux for several hours to effect the Dieckmann condensation.

-

Cool the reaction mixture and add aqueous hydrochloric acid.

-

Heat the acidic mixture to reflux to facilitate hydrolysis and decarboxylation.

-

After cooling, neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and purify the resulting 1-benzyl-4-piperidone by distillation or crystallization of its hydrochloride salt.[8]

-

Caption: Workflow for the Dieckmann condensation route.

Direct N-Alkylation of 4-Piperidone

This method is a more direct approach that involves the benzylation of a pre-existing 4-piperidone ring. It is often preferred for its simplicity and fewer synthetic steps, provided that 4-piperidone or its hydrochloride salt is readily available.

Mechanism:

This reaction proceeds via a standard SN2 mechanism. The secondary amine of 4-piperidone acts as a nucleophile and attacks the electrophilic benzyl carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the N-benzyl bond. A base, such as potassium carbonate, is used to deprotonate the piperidone hydrochloride salt and to neutralize the acid formed during the reaction.

Experimental Protocol:

-

Suspend 4-piperidone hydrochloride and an excess of a base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for about 30 minutes.

-

Add benzyl bromide dropwise to the mixture.

-

Heat the reaction mixture to around 60-70 °C and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, filter off the inorganic salts, and pour the filtrate into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude 1-benzyl-4-piperidone, which can be further purified by distillation or by forming the hydrochloride salt and recrystallizing.

Caption: Workflow for the direct N-alkylation route.

Applications in Drug Development

The versatility of 1-benzylpiperidin-4-one as a synthetic intermediate has led to its use in the development of a wide range of pharmaceuticals.

Synthesis of Fentanyl and its Analogs

Perhaps the most well-known application of 1-benzylpiperidin-4-one is as a precursor in the synthesis of the potent opioid analgesic, fentanyl, and its numerous analogs. In a common synthetic route, 1-benzyl-4-piperidone undergoes reductive amination with aniline to form N-phenyl-1-benzylpiperidin-4-amine. Subsequent acylation of the secondary amine with propionyl chloride, followed by debenzylation, and then N-alkylation with a phenethyl group yields fentanyl.[10]

Precursor for Alzheimer's Disease Therapeutics

1-Benzyl-4-piperidone is a key starting material for the synthesis of Donepezil (Aricept®), a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[6] The synthesis involves an aldol condensation of 1-benzyl-4-piperidone with 5,6-dimethoxy-1-indanone, followed by reduction of the resulting enone.

Development of Sigma Receptor Ligands

Derivatives of 1-benzyl-4-piperidone have been investigated as potent and selective ligands for sigma (σ) receptors, which are implicated in a variety of central nervous system disorders. The synthesis of spirocyclic furopyridines from 1-benzyl-4-piperidone has yielded compounds with high affinity for σ receptors.[4]

Menin Inhibitors for Leukemia Treatment

More recently, 1-benzyl-4-piperidone has been utilized as a key intermediate in the development of menin inhibitors.[3] These inhibitors target the protein-protein interaction between menin and MLL, which is a critical driver in certain types of acute leukemia.[3]

Conclusion

This compound is a compound of immense value in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, has cemented its status as a cornerstone building block for drug discovery. From its origins in classical organic reactions to its current role in the synthesis of complex and life-saving pharmaceuticals, the story of this compound is a testament to the enduring power of fundamental organic synthesis in advancing human health. This guide has provided a comprehensive overview of its history, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this important molecule in their own endeavors.

References

- 1. scispace.com [scispace.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Benzyl protecting group - Georganics [georganics.sk]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]

Methodological & Application

Synthesis of Novel Bioactive Scaffolds from 1-Benzylpiperidin-4-one: An Application and Protocol Guide for Medicinal Chemists

Introduction

The 1-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] 1-Benzylpiperidin-4-one, in particular, serves as a highly versatile and economically significant starting material for the synthesis of diverse molecular architectures. Its rigid piperidone core, combined with the reactive ketone functionality and the easily cleavable N-benzyl protecting group, provides a strategic entry point for developing novel therapeutics. Derivatives of this compound have been instrumental in creating potent agents for treating neurological disorders, cancers, and as powerful analgesics.[3][4][5]

This guide offers an in-depth exploration of key synthetic transformations starting from 1-Benzylpiperidin-4-one hydrochloride. It is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the causal logic behind experimental choices. We will delve into robust methodologies including reductive amination, multicomponent reactions for rapid library generation, the synthesis of complex spirocyclic systems, and the critical final step of N-debenzylation to unlock further molecular diversification.

Key Synthetic Transformations: From Ketone to Complex Scaffolds

The carbonyl group at the C-4 position of 1-Benzylpiperidin-4-one is the primary reaction hub for building molecular complexity. The following sections detail reliable and scalable protocols for its transformation into diverse and valuable chemical entities.

Reductive Amination: A Gateway to 4-Amino-1-benzylpiperidine Derivatives

Reductive amination is a highly efficient, often one-pot, procedure for converting the ketone of 1-benzylpiperidin-4-one into a vast range of primary, secondary, and tertiary amines.[6] This transformation is fundamental in the synthesis of analgesics, antidepressants, and other agents targeting the central nervous system.[6]

Mechanistic Insight

The reaction proceeds through two key stages within a single pot. First, the amine substrate performs a nucleophilic attack on the carbonyl carbon, often catalyzed by a mild acid, to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine) or a protonated iminium ion. In the second stage, a selective reducing agent delivers a hydride to this electrophilic C=N bond, yielding the final amine product.[6] The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion without significantly reducing the starting ketone.[6]

Caption: General workflow for one-pot reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is often the reagent of choice due to its mild nature, excellent selectivity for iminium ions over ketones, and its tolerance of a wide range of functional groups. It does not require acidic conditions for the reduction step, simplifying the overall process.[6]

-

Objective: To synthesize N-benzyl-N-phenyl-1-benzylpiperidin-4-amine.

-

Materials:

-

1-Benzylpiperidin-4-one (1.0 eq)

-

Aniline (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (catalytic amount, ~0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Benzylpiperidin-4-one and dissolve it in DCE.

-

Add aniline followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.[7][8]

-

Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[8]

-

Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.[6][8]

-

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another effective reducing agent, particularly stable under weakly acidic conditions (pH 3-4) where iminium ion formation is favored. However, due to its high toxicity and the potential to generate hydrogen cyanide gas, it must be handled with extreme caution in a well-ventilated fume hood.

-

Objective: To synthesize a generic N-substituted-4-amino-1-benzylpiperidine.

-

Materials:

-

1-Benzylpiperidin-4-one (1.0 eq)

-

Desired amine (e.g., Aniline) (1.1 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve 1-Benzylpiperidin-4-one and the selected amine in methanol.

-

Adjust the pH of the solution to ~4-5 using glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium cyanoborohydride portion-wise, ensuring the temperature remains at or below 0 °C.[6]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by adding aqueous HCl (1M) until gas evolution stops.

-

Make the solution basic (pH > 10) with aqueous NaOH (2M) and extract with ethyl acetate or DCM (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography as needed.

-

Data Summary: Comparison of Reductive Amination Protocols

| Parameter | NaBH(OAc)₃ Protocol | NaBH₃CN Protocol | Catalytic Hydrogenation |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | H₂ gas |